molecular formula C10H15N5O2 B2476242 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine CAS No. 126824-11-1

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine

Cat. No. B2476242
CAS RN: 126824-11-1
M. Wt: 237.263
InChI Key: PDSWRHMCPBRBPJ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MNPA and has a molecular formula of C10H15N5O2. MNPA is a nitroaromatic compound that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Amination Reactions : 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine has been utilized in selective vicarious nucleophilic amination of 3-nitropyridines, forming part of a general method for preparing substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).
  • Synthesis of Novel Compounds : It serves as a starting point in synthesizing novel Mannich bases, which are tested for anticancer activities against prostate cancer cells (Demirci & Demirbas, 2019).

Pharmacological Applications

  • Histamine H4 Receptor Ligands : This compound is part of a series studied as ligands for the histamine H4 receptor, potentially useful in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).

Solubility and Drug-Like Properties

  • Improvement of Drug Solubility : It has been included in studies focusing on the ultrasound-assisted improvement of drug solubility, particularly in forming salts from compounds with poor water solubility (Machado et al., 2013).

Spectroscopic and Crystallographic Studies

  • Spectroscopic Characterization : Spectroscopic features and molecular structure of related compounds have been determined, aiding in understanding their physical and chemical properties (Al-Harthy et al., 2019).

Synthetic Pathways and Derivatives

  • Formation of Aminals via Pummerer Rearrangement : The compound is involved in the formation of aminals from amines, showing a diverse range of chemical reactions it can participate in (Rakhit, Georges, & Bagli, 1979).

Biochemical Studies

  • Serotonin Receptor Agents : Derivatives of this compound have been identified as new chemical families of potent 5-HT6R ligands, significant for treatments related to cognitive impairment (Latacz et al., 2019).

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)9-3-2-8(15(16)17)10(11)12-9/h2-3H,4-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWRHMCPBRBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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